4-((1-Methyl-1H-pyrazol-4-yl)oxy)butanoic acid
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Overview
Description
4-((1-Methyl-1H-pyrazol-4-yl)oxy)butanoic acid is an organic compound that features a pyrazole ring attached to a butanoic acid moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methyl-1H-pyrazol-4-yl)oxy)butanoic acid typically involves the reaction of 1-methyl-1H-pyrazole-4-ol with butanoic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the pyrazole, followed by the addition of a butanoic acid derivative to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((1-Methyl-1H-pyrazol-4-yl)oxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-((1-Methyl-1H-pyrazol-4-yl)oxy)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((1-Methyl-1H-pyrazol-4-yl)oxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, inhibiting or modulating the activity of the target. The butanoic acid moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Pyrazol-4-yl)benzoic acid
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness
4-((1-Methyl-1H-pyrazol-4-yl)oxy)butanoic acid is unique due to its specific structural features, such as the ether linkage between the pyrazole ring and the butanoic acid moiety. This structural arrangement can confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)oxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-10-6-7(5-9-10)13-4-2-3-8(11)12/h5-6H,2-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFRLJODMPTGQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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